

# biological activity of 2-Amino-6-methylbenzonitrile derivatives compared to standards

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## Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

Cat. No.: B1267100

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## Comparative Biological Activity of 2-Amino-6-methylbenzonitrile Derivatives

A comprehensive guide for researchers and drug development professionals on the biological activities of novel **2-Amino-6-methylbenzonitrile** derivatives in comparison to established standards. This guide provides a summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This technical guide delves into the burgeoning field of **2-Amino-6-methylbenzonitrile** derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The unique structural scaffold of these molecules has been leveraged by medicinal chemists to explore a range of biological activities, with notable findings in metabolic disorders and oncology. This document aims to provide a clear and objective comparison of the performance of these derivatives against standard therapeutic agents, supported by experimental data from recent studies.

## Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Approach to Diabetes Management

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl)methyl}benzonitrile derivatives have been synthesized and evaluated for their potential as dipeptidyl peptidase-4

(DPP-4) inhibitors, a key target in the management of type 2 diabetes.[1] The inhibitory activities of these compounds were compared against the well-established DPP-4 inhibitor, Sitagliptin.

## Quantitative Comparison of DPP-4 Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of the synthesized **2-Amino-6-methylbenzonitrile** derivatives against the DPP-4 enzyme.

Compound ID	Substitution at C-2	IC <sub>50</sub> (μM)[1]	Standard (Sitagliptin) IC <sub>50</sub> (μM)[1]
5a	(Dimethylamino)methyl	6.7805	0.0236
5b	(Diethylamino)methyl	4.3321	0.0236
5c	(Dipropylamino)methyl	5.1211	0.0236
5d	Morpholin-4-ylmethyl	1.4621	0.0236
5e	Piperidin-1-ylmethyl	2.5632	0.0236
5f	4-Methylpiperazin-1-ylmethyl	3.8976	0.0236

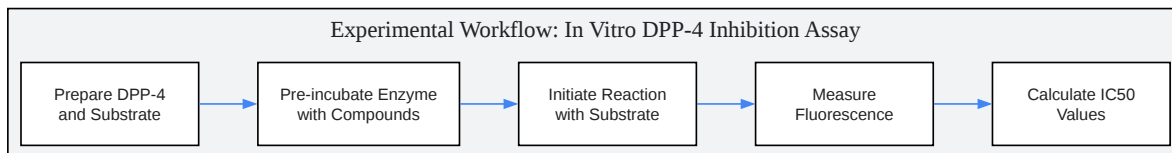
Among the tested compounds, derivative 5d, featuring a morpholino-methyl substitution, demonstrated the highest potency.[1] However, all synthesized derivatives exhibited lower DPP-4 inhibitory activity compared to the standard drug, Sitagliptin.[1]

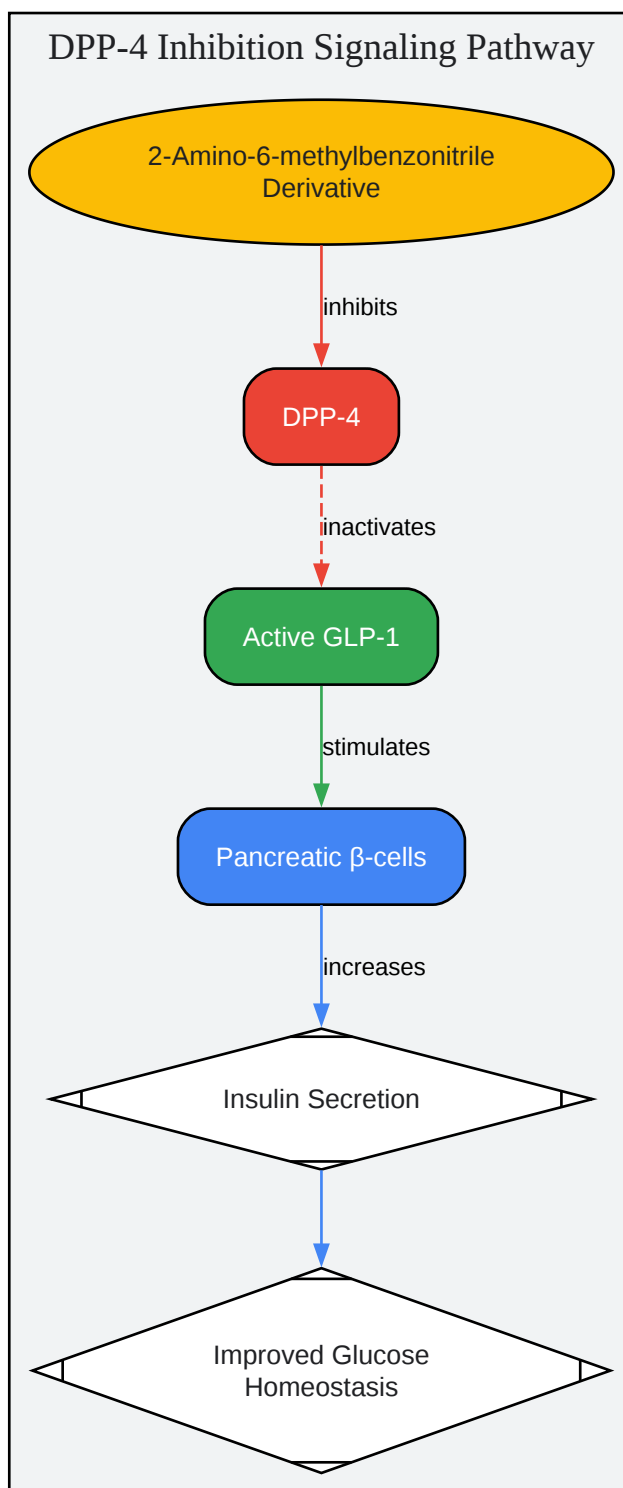
## Experimental Protocol: In Vitro DPP-4 Inhibitory Assay

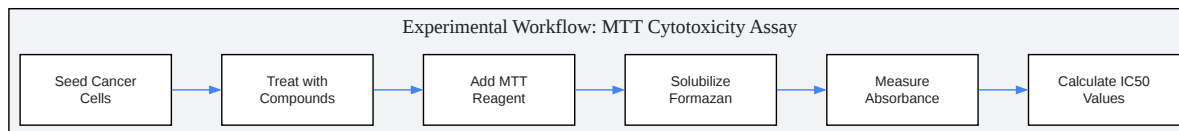
The inhibitory activity of the **2-Amino-6-methylbenzonitrile** derivatives against DPP-4 was determined using a continuous fluorometric assay. The following protocol outlines the key steps:

- Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate, Gly-Pro-AMC, are prepared in a suitable assay buffer (e.g., Tris-HCl).

- **Compound Incubation:** The test compounds (derivatives and standard) are pre-incubated with the DPP-4 enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.
- **Fluorescence Measurement:** The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths are typically around 360/460 nm).
- **Data Analysis:** The IC<sub>50</sub> values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.







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## References

- 1. [brieflands.com](https://www.brieflands.com) [brieflands.com]
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